molecular formula C12H15NO2 B11946389 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester

6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester

Katalognummer: B11946389
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: BULHBVYVQDRQJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H15NO2 It is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach is the intramolecular alkylation of N-acyl-N-ethylaniline derivatives under Friedel-Crafts conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the carboxylic acid methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzazepine derivatives.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

methyl 6,7,8,9-tetrahydro-1-benzazepine-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3

InChI-Schlüssel

BULHBVYVQDRQJL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)N1C=CC=CC2=C1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.